3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester
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Overview
Description
3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core fused with a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate, followed by cyclization to form the naphthoquinoline core . The reaction conditions often involve heating in dimethylformamide (DMF) and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis techniques to enhance reaction efficiency and yield. Microwave irradiation has been shown to be effective in synthesizing quinoline derivatives under mild conditions, reducing reaction times and improving overall yields .
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,7-diones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by hydroxyl, azido, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide, amines, and phenols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.
Scientific Research Applications
3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex quinoline derivatives.
Biology: Acts as a luminescent chemosensor for detecting anions and cations.
Industry: Utilized as a fluorescent pigment for polymer coloration and as a dye in enzyme immunoassays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. Additionally, its role as an ASK1 inhibitor involves blocking the signaling pathways that lead to apoptosis, thereby preventing cell death .
Comparison with Similar Compounds
Similar Compounds
1-Amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione: Shares a similar naphthoquinoline core but differs in the functional groups attached.
Indole Derivatives: Although structurally different, indole derivatives exhibit similar biological activities, such as antiviral and anticancer properties.
Uniqueness
The uniqueness of 3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chemosensor and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
67906-28-9 |
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Molecular Formula |
C26H19ClN2O4 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
ethyl 10-(4-chloroanilino)-12-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate |
InChI |
InChI=1S/C26H19ClN2O4/c1-3-33-26(32)22-19-16-6-4-5-7-17(16)24(30)20-18(28-15-10-8-14(27)9-11-15)12-13(2)23(21(19)20)29-25(22)31/h4-12,28H,3H2,1-2H3,(H,29,31) |
InChI Key |
PNTKMGYQLRLHDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=C(C(=C24)NC1=O)C)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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